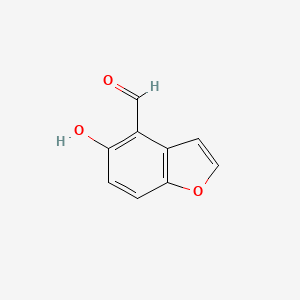

5-Hydroxybenzofuran-4-carbaldehyde

Overview

Description

5-Hydroxybenzofuran-4-carbaldehyde is a chemical substance . It is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities .

Synthesis Analysis

The synthesis of 5-Hydroxybenzofuran-4-carbaldehyde involves several steps. One method involves the PIDA-mediated oxidation and coupling cyclization of -dicarbonyl compounds and hydroquinones . This reaction functionalizes C(sp2)–H of hydroquinones directly with yields of target molecules up to 96% . Another method involves a unique two-step procedure to obtain 4-, 5- , 6-, and 7-HBF from 2,6-, 2,5-, 2-4- and 2,3-dihydroxyacetophenone, respectively, by conversion into 4-, 5-, 6- and 7-hydroxybenzofuranone and successive reduction of these latter with lithium borohydride .Molecular Structure Analysis

The molecular structure of 5-Hydroxybenzofuran-4-carbaldehyde is complex. It involves a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis

The chemical reactions involving 5-Hydroxybenzofuran-4-carbaldehyde are complex. One reaction involves the formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid . Another reaction involves the synthesis of 2-aryl/alkyl benzofurans by intramolecular photochemical Wittig reaction .Scientific Research Applications

Natural Product Isolation and Characterization :

- In a study by Huang et al. (2015), two new compounds related to 5-Hydroxybenzofuran-4-carbaldehyde were isolated from the rhizome of Gastrodia elata. These compounds showed weak or no cytotoxicity against certain human cancer cell lines (Huang et al., 2015).

Synthetic Applications and Novel Compound Formation :

- Yempala and Cassels (2017) discussed the synthesis of isomeric dibenzofuran carboxaldehydes, which were used in creating novel β-phenylethylamines and NBOMe derivatives (Yempala & Cassels, 2017).

Tautomeric Studies and Chemosensors :

- Research by Dubonosov et al. (2009) focused on N-arylimines of 5-hydroxybenzofuran-4-carbaldehyde derivatives, which exhibited tautomeric equilibrium between benzoid and quinoid forms. These compounds were found to be useful in chemosensor systems with intramolecular charge transfer (Dubonosov et al., 2009)- Another study by Dubonosov et al. (2008) synthesized crown-containing arylimines of 5-hydroxybenzofuran-4-carbaldehyde derivatives. These compounds showed potential as fluorescent tautomeric chemosensors for Mg2+, Ca2+, and Ba2+ .

Biological Activities and Medicinal Chemistry :

- A study by Lee et al. (2007) isolated new benzofurans from Gastrodia elata, which showed inhibitory activity against DNA topoisomerases I and II, suggesting potential therapeutic applications (Lee et al., 2007).

- Research by Noviany et al. (2020) involved the synthesis and evaluation of 6-methoxy-2-arylbenzofuran derivatives, including some related to 5-Hydroxybenzofuran-4-carbaldehyde. These compounds displayed moderate antibacterial and cytotoxic activities (Noviany et al., 2020).

Chemical Synthesis and Reactivity Studies :

- The study by Riess et al. (1998) looked into protecting groups for 3-Hydroxyisoxazoles, leading to short access to derivatives including 3-Hydroxyisoxazole-5-carbaldehydes, which are structurally similar to 5-Hydroxybenzofuran-4-carbaldehyde (Riess et al., 1998).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-hydroxy-1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-5-7-6-3-4-12-9(6)2-1-8(7)11/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGJOILGRQOAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483307 | |

| Record name | 5-Hydroxy-1-benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59254-30-7 | |

| Record name | 5-Hydroxy-1-benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Indolizinecarboxamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-](/img/structure/B3354365.png)

![2-(Trifluoromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B3354379.png)

![(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol](/img/structure/B3354383.png)

![Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl-](/img/structure/B3354403.png)